molecular formula C15H14O2 B3204044 3-(Benzyloxy)-4-methylbenzaldehyde CAS No. 1026868-97-2

3-(Benzyloxy)-4-methylbenzaldehyde

Cat. No.: B3204044
CAS No.: 1026868-97-2
M. Wt: 226.27 g/mol
InChI Key: FKUDZOTZLOZAII-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-methylbenzaldehyde is an organic compound with the molecular formula C15H14O2. It is a benzaldehyde derivative where the benzene ring is substituted with a benzyloxy group at the 3-position and a methyl group at the 4-position. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Benzyloxy)-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with benzyl alcohol in the presence of an acid catalyst. The reaction typically proceeds via an etherification process, where the hydroxyl group of benzyl alcohol reacts with the aldehyde group of 4-methylbenzaldehyde to form the benzyloxy group.

Another method involves the use of boronic esters as protective groups in carbohydrate chemistry. This process includes the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives, followed by functionalization and deprotection steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale etherification reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3-(Benzyloxy)-4-methylbenzoic acid.

    Reduction: 3-(Benzyloxy)-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-4-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: It may be used in the development of bioactive compounds and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-methylbenzaldehyde involves its reactivity as an aldehyde and the influence of its benzyloxy and methyl substituents. The aldehyde group can participate in nucleophilic addition reactions, while the benzyloxy group can undergo ether cleavage under acidic or basic conditions. The methyl group can influence the compound’s reactivity and stability through electronic and steric effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzaldehyde: Lacks the benzyloxy group, making it less reactive in certain substitution reactions.

    3-Benzyloxybenzaldehyde: Lacks the methyl group, which can affect its reactivity and stability.

    Benzaldehyde: Lacks both the benzyloxy and methyl groups, making it less versatile in synthetic applications.

Uniqueness

3-(Benzyloxy)-4-methylbenzaldehyde is unique due to the presence of both the benzyloxy and methyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. The combination of these substituents allows for a broader range of chemical transformations and applications compared to its simpler analogs.

Properties

IUPAC Name

4-methyl-3-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-12-7-8-14(10-16)9-15(12)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUDZOTZLOZAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of (3-(benzyloxy)-4-methylphenyl)methanol (entire amount) in DMSO (15 mL) was added 2-iodoxybenzoic acid (3.20 g), and the mixture was stirred at room temperature for 2 hr. Ethyl acetate (250 mL) was added to the reaction mixture, and the insoluble material was filtered off. The filtrate was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (2.50 g) as a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of (3-benzyloxy-4-methylphenyl)methanol (1.0 g) in dichloromethane (50 mL) was added manganese dioxide (2.5 g), and this mixture was stirred at room temperature for 2 days. The insoluble material was removed by filtration and this filtrate was concentrated under reduced pressure. This residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to give the title compound (0.39 g)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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